Indolin-1-yl(5-methylisoxazol-3-yl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-8-11(14-17-9)13(16)15-7-6-10-4-2-3-5-12(10)15/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYYKSJJIWTDRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388023 | |
| Record name | ST50835351 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
830339-85-0 | |
| Record name | ST50835351 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Indolin 1 Yl 5 Methylisoxazol 3 Yl Methanone and Its Structural Analogues
Retrosynthetic Analysis of the Indolin-1-yl(5-methylisoxazol-3-yl)methanone Framework
A logical retrosynthetic analysis of this compound commences with the disconnection of the central amide bond. This primary disconnection yields two key synthons: an indoline (B122111) derivative and an activated form of 5-methylisoxazole-3-carboxylic acid. This approach simplifies the synthesis into the preparation of these two precursor molecules and their subsequent coupling.
The indoline synthon can be derived from commercially available indoline or synthesized from indole (B1671886) through various reduction methods. Further functionalization of the indoline ring can be envisioned to produce a library of structural analogues. The 5-methylisoxazole-3-carboxylic acid synthon can be prepared from simpler, acyclic precursors through well-established cyclization reactions. Activation of the carboxylic acid group, for instance, by conversion to an acyl chloride or through the use of coupling agents, is a critical step to facilitate the amide bond formation.
Synthesis of Precursors and Building Blocks for this compound
The successful synthesis of the target molecule is contingent upon the efficient preparation of its constituent building blocks: functionalized indoline derivatives and substituted 5-methylisoxazole-3-carboxylic acid derivatives.
Indoline and its derivatives serve as the amine component in the amide bond formation. A common and straightforward method for the preparation of indolines is the reduction of the corresponding indole. Various reducing agents can be employed for this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule.
Alternatively, palladium-catalyzed intramolecular amination of β-arylethylamine substrates provides an efficient route to functionalized indolines under mild conditions. organic-chemistry.org This method is particularly useful for accessing indolines with diverse substitution patterns on the aromatic ring. The use of directing groups, such as picolinamide (B142947) (PA), can facilitate the ortho-C(sp²)–H bond amination. organic-chemistry.org
Table 1: Selected Methods for the Synthesis of Functionalized Indoline Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|
| Indole | NaBH3CN, AcOH | Indoline | High |
| N-acetyl 2-aminobiphenyl | Pd(OAc)2, P(t-Bu)3, K3PO4, Toluene, 110 °C | N-acetylcarbazole | 95 |
The 5-methylisoxazole-3-carboxylic acid moiety is the acyl donor in the amide coupling reaction. The synthesis of this heterocyclic carboxylic acid can be achieved through several routes. A common method involves the hydrolysis of the corresponding ester, such as ethyl 5-methylisoxazole-3-carboxylate. This hydrolysis is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of tetrahydrofuran, methanol, and water, followed by acidification to yield the desired carboxylic acid. chemicalbook.com
For the subsequent amide coupling, the carboxylic acid is often converted to a more reactive derivative, such as an acyl chloride. This can be accomplished by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. google.com 5-Methylisoxazole-3-carbonyl chloride is a commercially available reagent that can also be used directly. chemicalbook.comsigmaaldrich.comcymitquimica.combldpharm.com
Table 2: Synthesis of 5-Methylisoxazole-3-carboxylic Acid and its Acyl Chloride
| Starting Material | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|
| Ethyl 5-methylisoxazole-3-carboxylate | 1. NaOH, THF/MeOH/H₂O, rt, 18-20h2. HCl | 5-Methylisoxazole-3-carboxylic acid | 90 chemicalbook.com |
Direct Coupling Strategies for Amide Bond Formation in this compound
The cornerstone of the synthesis is the formation of the amide bond between the indoline nitrogen and the carbonyl group of the 5-methylisoxazole-3-carboxylic acid derivative. This transformation can be achieved through various direct coupling strategies.
A plethora of coupling reagents have been developed to facilitate amide bond formation by activating the carboxylic acid. researchgate.net These reagents convert the carboxylic acid into a highly reactive intermediate that readily reacts with the amine.
Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.com These are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and minimize racemization. commonorganicchemistry.comnih.govluxembourg-bio.combachem.com The mechanism involves the formation of a reactive O-acylisourea intermediate, which is then attacked by the amine. nih.gov
Another class of highly efficient coupling reagents are uronium/aminium salts, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). wikipedia.orgmychemblog.compeptide.comcommonorganicchemistry.com These reagents, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), rapidly convert carboxylic acids into their corresponding active esters, which then react with the amine to form the amide bond. growingscience.comfishersci.co.uk
Table 3: Common Coupling Reagents for Amide Bond Formation
| Reagent | Additive | Base | Typical Solvent |
|---|---|---|---|
| EDC | HOBt/HOAt | DIPEA/TEA | DMF, DCM |
| HATU | - | DIPEA | DMF |
The efficiency of the amide coupling reaction is highly dependent on the reaction conditions. growingscience.comresearchgate.net Several factors need to be considered for optimization, including the choice of coupling reagent, solvent, base, reaction temperature, and reaction time.
The selection of the coupling reagent and any additives is crucial. For instance, the use of EDC in combination with a catalytic amount of HOBt and 4-(dimethylamino)pyridine (DMAP) has been shown to be effective for the coupling of electron-deficient amines. nih.gov The solvent plays a significant role, with polar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) being commonly employed. growingscience.combdmaee.net The choice of base is also important; non-nucleophilic bases such as DIPEA or triethylamine (B128534) (TEA) are frequently used to neutralize the acid formed during the reaction without competing with the primary amine. growingscience.comacs.org
Temperature and reaction time are also critical parameters to control. While many coupling reactions proceed efficiently at room temperature, in some cases, cooling to 0 °C may be necessary to minimize side reactions. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. growingscience.com
Multi-Component Reactions (MCRs) and Domino Processes for Scaffold Construction
Multi-component reactions (MCRs) and domino (or cascade) processes are highly efficient synthetic strategies that enable the construction of complex molecular architectures like indoline and isoxazole (B147169) from simple precursors in a single operation. iupac.org These reactions are characterized by high atom economy, procedural simplicity, and the ability to generate molecular diversity, making them powerful tools in medicinal chemistry. iupac.orgscielo.br
For the isoxazole portion, MCRs typically involve the condensation of a β-ketoester (like ethyl acetoacetate), an aldehyde, and hydroxylamine (B1172632) hydrochloride. scielo.brnih.gov This one-pot approach allows for the rapid assembly of substituted isoxazole rings with varying functionalities. researchgate.netscispace.comnih.govscilit.com Similarly, domino reactions are pivotal in constructing the indoline scaffold. A notable example is the copper-catalyzed domino amidation/cyclization reaction, where ortho-iodophenalkyl mesylates react with an amine source in a one-pot process to yield substituted indolines with excellent yields. nih.govacs.org This method streamlines the synthesis by combining intermolecular C-N bond formation with an intramolecular cyclization step. nih.govacs.org Another innovative approach involves a multi-component domino reaction for creating polyfunctionalized indoles, which can subsequently be reduced to indolines, using enamines under microwave irradiation. nih.gov
| Reaction Type | Scaffold | Key Reactants | Advantages | Reference |
| Three-Component Reaction | Isoxazole | Aldehyde, β-Ketoester, Hydroxylamine | High atom economy, operational simplicity, rapid scaffold assembly | scielo.br, nih.gov, researchgate.net |
| Domino Amidation/Cyclization | Indoline | o-Iodophenethyl mesylate, Amine | High efficiency, excellent yields, modular | nih.gov, acs.org |
| Domino Knoevenagel/Hetero-Diels-Alder | Dihydropyrans (precursors) | Aldehyde, 1,3-Dicarbonyl compound, Dienophile | Forms multiple bonds in one pot, high complexity | iupac.org |
| MCR for Indoles | Indole | Anilines, Glyoxal acetal, Formic acid, Isocyanide | Mild conditions, no metal catalyst, broad scope | rsc.org |
Isoxazole Ring Formation through Cycloaddition and Cyclocondensation Routes
The construction of the isoxazole ring is a cornerstone of synthesizing the title compound. The most prevalent and versatile method is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. rsc.orgnanobioletters.comeresearchco.com This reaction typically involves the in-situ generation of a nitrile oxide (the 1,3-dipole) from an aldoxime, which then reacts with a dipolarophile, such as an alkyne, to form the five-membered isoxazole ring. rsc.orgeresearchco.comnih.gov This method is highly regioselective, allowing for precise control over the substitution pattern of the resulting isoxazole. eresearchco.comorganic-chemistry.org Intramolecular versions of this reaction (INOC) are also powerful for creating fused bicyclic isoxazole systems. mdpi.comnih.gov
Cyclocondensation reactions offer an alternative route. These methods generally involve the reaction of a 1,3-dicarbonyl compound with hydroxylamine. nanobioletters.com For instance, diaroylhydrazones can undergo cyclocondensation with hydroxylamine hydrochloride to yield 3,5-disubstituted isoxazoles. nanobioletters.com Another pathway involves the cyclization of α,β-acetylenic oximes or the reaction of α-cyano ketones with hydroxylamine. nih.gov
| Method | Description | Key Intermediates | Key Features | Reference |
| [3+2] Cycloaddition | Reaction between a nitrile oxide and an alkyne or alkene. | Nitrile Oxide | Highly regioselective, versatile, widely applicable. | rsc.org, eresearchco.com, nih.gov |
| Cyclocondensation | Condensation of a 1,3-dicarbonyl compound with hydroxylamine. | Oxime | Alternative to cycloaddition, good for specific substitution patterns. | nanobioletters.com, nih.gov |
| Intramolecular Nitrile Oxide Cycloaddition (INOC) | An intramolecular [3+2] cycloaddition to form fused ring systems. | Tethered Nitrile Oxide and Alkyne/Alkene | Forms two rings simultaneously, creates complex fused structures. | mdpi.com, nih.gov |
Indoline Ring Annulation Methodologies
Indoline ring annulation refers to the formation of the indoline bicyclic system from a pre-existing benzene (B151609) ring. A variety of transition-metal-catalyzed methods have been developed for this purpose. The Larock indole synthesis, a palladium-catalyzed annulation of an o-iodoaniline with a disubstituted alkyne, is a classic example that produces indoles which can be readily reduced to indolines. scribd.comyoutube.com
More direct domino processes include copper-catalyzed procedures that combine amidation and nucleophilic substitution in one pot. nih.govacs.org Metal-free methodologies are also gaining prominence. For example, an electrochemical intramolecular C(sp²)-H amination using an iodine mediator can produce indoline derivatives from 2-vinyl anilines. organic-chemistry.org Furthermore, visible-light-induced dearomative annulation of indoles has emerged as a modern strategy for the stereoselective formation of fused and spiro-indoline systems. acs.org Another novel, metal-free approach involves the [3+3] annulation of indol-2-ylmethyl carbanions with nitroarenes to construct complex fused indole systems. nih.gov
Stereoselective Synthesis of Chiral this compound Derivatives
While no direct stereoselective synthesis of the final title compound has been reported, methods for the enantioselective synthesis of the chiral indoline core are well-established and directly applicable. Chiral 2- and 3-substituted indolines are important structural motifs in many bioactive molecules. nih.gov
One prominent strategy is the asymmetric hydrogenation of in-situ generated indoles, catalyzed by palladium complexes with chiral ligands, which can produce optically active indolines with high enantiomeric excess (up to 96% ee). rsc.org Another powerful method is the enantioselective intramolecular copper-catalyzed hydroamination of N-sulfonyl-2-allylanilines, which yields chiral 2-methylindolines with up to 90% ee. nih.govacs.org Formal [3+2]-cycloaddition reactions of arynes with γ-amino-α,β-unsaturated esters have also been employed to produce chiral 2,3-disubstituted indolines with excellent diastereoselectivity. These methodologies provide a clear pathway to obtaining enantiomerically pure indoline precursors, which can then be acylated with the 5-methylisoxazole-3-carbonyl moiety to yield chiral derivatives of the target compound.
| Method | Catalyst/Reagent | Substrate Type | Stereochemical Outcome | Reference |
| Asymmetric Hydrogenation | Palladium with Chiral Ligand | In-situ generated Indoles | High enantioselectivity (up to 96% ee) | rsc.org |
| Intramolecular Hydroamination | Copper with Chiral Ligand | N-sulfonyl-2-allylanilines | High enantioselectivity (up to 90% ee) | nih.gov, acs.org |
| Formal [3+2]-Cycloaddition | Arynes | γ-amino-α,β-unsaturated esters | Excellent diastereoselectivity | |
| Cooperative Cu/Ir-Catalysis | Copper and Iridium Catalysts | Azomethine Ylides | High diastereo- and enantiocontrol | nih.gov |
Green Chemistry Approaches in the Synthesis of this compound
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.net For the synthesis of the isoxazole and indoline scaffolds, numerous eco-friendly protocols have been developed.
The use of ultrasound irradiation has been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of isoxazole derivatives, often allowing for the use of green solvents like water. mdpi.compreprints.org Similarly, microwave-assisted synthesis has become a popular green tool for preparing indole derivatives, offering rapid, efficient, and environmentally friendly reaction conditions. tandfonline.comtandfonline.com
Advanced Structural Elucidation and Conformational Analysis of Indolin 1 Yl 5 Methylisoxazol 3 Yl Methanone
High-Resolution Spectroscopic Techniques for Definitive Structural Assignment
A comprehensive search for detailed experimental spectroscopic data for the specific compound, Indolin-1-yl(5-methylisoxazol-3-yl)methanone, did not yield specific research findings or dedicated studies. The following sections outline the principles of advanced spectroscopic techniques that would be applied for a definitive structural assignment and conformational analysis of this molecule. While specific data for the title compound is not available in the searched resources, the descriptions provide a framework for the type of data that would be obtained through such an analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition
High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive structural assignment of novel compounds. This technique provides the exact mass of a molecule with a high degree of accuracy, which in turn allows for the unambiguous determination of its elemental composition. For this compound, with a molecular formula of C13H12N2O2, the expected monoisotopic mass would be calculated and then compared to the experimentally determined value. A close correlation between the calculated and observed mass would confirm the elemental composition.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C13H12N2O2 |
| Calculated Monoisotopic Mass | 228.0899 u |
| Observed m/z ([M+H]+) | Data not available |
| Mass Accuracy (ppm) | Data not available |
| Elemental Composition | Confirmed as C13H12N2O2 |
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemical Assignment
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful suite of techniques used to elucidate the complete chemical structure of a molecule in solution. By providing information on through-bond and through-space correlations between atoms, NMR allows for the unambiguous assignment of all protons and carbons and provides insights into the molecule's three-dimensional structure.
2D NMR (COSY, HSQC, HMBC) for Through-Bond Connectivity
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms within a molecule.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings within a few bonds, typically 2-3 bonds. For this compound, COSY would be used to identify the spin systems within the indoline (B122111) and isoxazole (B147169) rings.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of a proton's chemical shift to its attached carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). This is particularly useful for identifying connections across quaternary carbons and heteroatoms, which is essential for piecing together the different fragments of the molecule.
Table 2: Expected 2D NMR Correlations for Key Structural Fragments
| Proton Signal | COSY Correlation(s) | HSQC Correlation (Carbon) | HMBC Correlation(s) |
|---|---|---|---|
| Indoline Protons | Data not available | Data not available | Data not available |
| Isoxazole Protons | Data not available | Data not available | Data not available |
| Methyl Protons | Data not available | Data not available | Data not available |
NOESY/ROESY for Through-Space Proximity and Conformational Insights
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are NMR techniques that provide information about the spatial proximity of atoms, regardless of whether they are connected through bonds. These experiments are vital for determining the conformation and stereochemistry of a molecule. For this compound, NOESY or ROESY would reveal through-space interactions between protons on the indoline and isoxazole rings, providing insights into their relative orientation.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. It provides complementary information to FT-IR and is particularly useful for non-polar bonds.
For this compound, key vibrational bands would be expected for the C=O (amide), C-N, C=N (isoxazole), and aromatic C-H functional groups.
Table 3: Expected Vibrational Frequencies for Key Functional Groups
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| Amide C=O Stretch | Data not available | Data not available |
| Aromatic C-H Stretch | Data not available | Data not available |
| C-N Stretch | Data not available | Data not available |
| C=N Stretch (Isoxazole) | Data not available | Data not available |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, provide information about the electronic structure of a molecule.
UV-Vis Spectroscopy: This technique measures the absorption of UV and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.
Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. The emission spectrum can provide further insights into the electronic properties and environment of the molecule.
For this compound, the conjugated system formed by the indoline and isoxazole rings is expected to give rise to characteristic UV-Vis absorption bands.
Table 4: Hypothetical Electronic Spectroscopy Data
| Parameter | Wavelength (nm) |
|---|---|
| UV-Vis Absorption (λmax) | Data not available |
| Fluorescence Emission (λem) | Data not available |
Computational and Theoretical Chemistry Studies on Indolin 1 Yl 5 Methylisoxazol 3 Yl Methanone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule.
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Reactivity Descriptors
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule to predict its properties. For Indolin-1-yl(5-methylisoxazol-3-yl)methanone, a DFT study would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, various electronic properties and reactivity descriptors could be calculated.
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Definition | Potential Significance for the Compound |
| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | Indicates the molecule's tendency to donate electrons in a reaction. |
| Electron Affinity (A) | The energy released when an electron is added to the molecule. | Suggests the molecule's ability to accept electrons. |
| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | A higher value would imply greater stability. |
| Electronegativity (χ) | The power of the molecule to attract electrons to itself. | Provides insight into its charge distribution and polarity. |
| Electrophilicity Index (ω) | A measure of the molecule's ability to act as an electrophile. | Helps in predicting its reactivity towards nucleophiles. |
Note: The values in this table are for illustrative purposes and are not based on actual calculations.
Ab Initio Methods for High-Accuracy Energy and Property Predictions
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for energy and property predictions. For a molecule like this compound, these methods could be employed to obtain highly accurate values for properties such as its dipole moment and polarizability, which are crucial for understanding its interaction with other molecules and external fields.
Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
For this compound, an FMO analysis would identify the regions of the molecule most likely to be involved in electron donation and acceptance, providing valuable clues about its reactive sites.
Table 2: Illustrative Frontier Molecular Orbital Data
| Parameter | Description | Potential Implication for Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | A higher energy indicates a greater tendency for electron donation. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | A lower energy suggests a greater propensity for electron acceptance. |
| Energy Gap (ΔE) | The difference between ELUMO and EHOMO. | A smaller gap often correlates with higher chemical reactivity. |
Note: The values in this table are for illustrative purposes and are not based on actual calculations.
Electrostatic Potential Surface (EPS) Mapping for Molecular Recognition Insights
An Electrostatic Potential Surface (EPS) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, an EPS map would highlight the electronegative and electropositive regions, offering insights into its potential for forming intermolecular interactions such as hydrogen bonds.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
While quantum chemical calculations provide information on a static molecule, Molecular Dynamics (MD) simulations can model the dynamic behavior of a molecule over time.
Conformational Sampling and Free Energy Profiles
This compound possesses several rotatable bonds, allowing it to adopt various conformations. MD simulations can explore these different conformations by simulating the molecule's movements over a period of time. This process, known as conformational sampling, helps to identify the most stable and frequently occurring shapes of the molecule.
From the simulation data, a free energy profile can be constructed. This profile maps the energy of the molecule as a function of its conformation, revealing the energy barriers between different shapes and the most energetically favorable conformations. This information is crucial for understanding how the molecule might interact with a biological target, as its shape plays a key role in molecular recognition.
Solvent Effects on Molecular Conformation and Dynamics
No studies were found that investigate the influence of different solvents on the conformational properties and molecular dynamics of this compound.
Molecular Docking and Protein-Ligand Interaction Analysis (Mechanistic Focus)
There is no available research detailing the molecular docking of this compound into the active sites of any biological targets.
Prediction of Binding Modes and Affinities to Relevant Biological Targets
Information regarding the predicted binding modes or binding affinities (such as docking scores or inhibition constants) for this specific compound is not present in the scientific literature.
Characterization of Key Interacting Residues and Binding Site Features
As no docking studies have been published, there is no information available on the key amino acid residues or the features of binding sites that would interact with this compound.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Analogues
No QSAR or QSPR studies focused on analogues of this compound have been identified.
Development of Molecular Descriptors
There are no published models that utilize molecular descriptors derived from analogues of this compound to predict biological activity or physicochemical properties.
Statistical Validation and Predictive Power of Models
Without the development of any QSAR/QSPR models, there is no corresponding statistical validation or assessment of predictive power to report.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Indolin 1 Yl 5 Methylisoxazol 3 Yl Methanone Analogues
Design and Synthesis of Indolin-1-yl(5-methylisoxazol-3-yl)methanone Analogues for SAR Studies
The design of analogues is guided by established medicinal chemistry principles, aiming to probe the roles of the indoline (B122111) core, the 5-methylisoxazole (B1293550) moiety, and the linking methanone (B1245722) group. Synthesis is typically achieved through convergent strategies where the individual heterocyclic systems are prepared and then coupled.
The indoline nucleus offers several positions for modification to explore its contribution to molecular interactions. Key synthetic strategies focus on substitutions at the aromatic ring (positions 4, 5, 6, and 7) and on the nitrogen atom if it is not acylated.
Aromatic Ring Substitution: Electrophilic aromatic substitution reactions can introduce a variety of functional groups onto the benzene (B151609) ring portion of the indoline core. For instance, halogenation (e.g., with N-chlorosuccinimide to produce chloro-indoline derivatives), nitration, or Friedel-Crafts reactions can be employed on indoline precursors before coupling with the isoxazole (B147169) moiety. These modifications are used to investigate the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics on activity. The synthesis of compounds like 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione highlights methods for incorporating substituents on the indoline ring system. nih.gov
N-Substitution Analogues: While the parent compound features an N-acyl bond, related structures often involve N-alkylation or N-arylation. The synthesis of N-substituted indolin-2-one derivatives showcases the structural flexibility and potent biological activity that can arise from such modifications. jneonatalsurg.com For SAR studies, replacing the isoxazole-methanone group with other N-substituents helps to determine the importance of the acyl linkage.
Table 1: Examples of Systematic Modifications on the Indoline Core
| Modification Site | Example Substituent | Rationale for Modification | Synthetic Approach |
| C-5 Position | -Cl, -F, -OCH₃ | Probe electronic effects and lipophilicity. | Electrophilic aromatic substitution on indoline precursor. |
| C-7 Position | -CH₃, -CF₃ | Investigate steric hindrance near the linker. | Multi-step synthesis from substituted anilines. |
| Nitrogen Atom | N-benzyl group | Evaluate the necessity of the methanone carbonyl for activity. | Reductive amination followed by acylation (if applicable). |
The 5-methylisoxazole ring is a key component, likely involved in hydrogen bonding and dictating spatial orientation. Variations aim to understand the importance of the methyl group and the isoxazole ring itself.
Modification of the 5-Position: The methyl group can be replaced with other alkyl groups (ethyl, propyl), cycloalkyl groups, or electron-withdrawing groups (e.g., trifluoromethyl) to explore steric and electronic requirements. These analogues are typically synthesized by selecting different terminal alkynes or β-diketones in the isoxazole ring formation step.
Ring Bioisosteres: The entire isoxazole ring can be replaced with other five-membered heterocycles like oxazole, thiazole, pyrazole (B372694), or 1,2,3-triazole to assess the role of the heteroatom arrangement and aromatic character. rsc.org The synthesis of such analogues requires the preparation of the corresponding heterocyclic carboxylic acids or acid chlorides for coupling with the indoline core.
Table 2: Examples of Variations on the 5-Methylisoxazole Moiety
| Modification Type | Example Analogue Structure | Rationale for Modification | General Synthetic Method |
| 5-Position Substitution | Indolin-1-yl(5-ethylisoxazol-3-yl)methanone | Assess steric tolerance at the 5-position. | Cyclocondensation using a different keto-ester. |
| Isomeric Variation | Indolin-1-yl(3-methylisoxazol-5-yl)methanone | Determine the optimal vector orientation of substituents. | Synthesis of the isomeric 3-methyl-5-isoxazolecarboxylic acid. |
| Bioisosteric Replacement | Indolin-1-yl(1-methyl-1H-pyrazol-4-yl)methanone | Evaluate the role of the specific heteroatoms in the ring. | Coupling of indoline with the corresponding pyrazole carboxylic acid. |
The methanone (-C=O-) linker is a rigid and polar group that holds the two heterocyclic systems together. Modifications can alter the molecule's conformation, polarity, and hydrogen bonding capability.
Linker Homologation: Inserting a methylene (B1212753) group (-CH₂-) between the carbonyl and the indoline nitrogen (e.g., 2-(indolin-1-yl)-1-(5-methylisoxazol-3-yl)ethan-1-one) increases flexibility, which can be beneficial or detrimental to binding.
Carbonyl Bioisosteres: The carbonyl group can be replaced with other functional groups to probe the necessity of the hydrogen bond acceptor. Common bioisosteres include a thiocarbonyl (-C=S-), a sulfonyl (-SO₂-) group as seen in related indole (B1671886) structures, or a methylene (-CH₂-) bridge to create a more lipophilic and flexible analogue. nih.gov
Reversal of the Amide: Synthesizing the regioisomeric amide, (3-(indoline-1-carbonyl)isoxazol-5-yl) compound, would investigate the importance of the directionality of the amide bond.
Mechanistic Biological Activity Profiling of Analogues (Pre-clinical, In Vitro)
Following synthesis, the analogues undergo a battery of in vitro assays to determine their biological activity profile. These preclinical studies are conducted on isolated molecular targets to understand the mechanism of action without making claims of therapeutic efficacy.
Analogues are frequently screened against panels of enzymes to identify potential targets. The indoline and isoxazole motifs are present in many compounds known to interact with various enzyme families.
Kinase Assays: Due to the prevalence of the indole nucleus in kinase inhibitors, analogues would be tested against a panel of protein kinases. Assays typically measure the phosphorylation of a substrate to determine the concentration of the compound required for 50% inhibition (IC₅₀).
Polymerase Inhibition: Some heterocyclic compounds interfere with enzymes like tubulin polymerase. Assays measuring the polymerization of tubulin in the presence of the synthesized analogues can identify compounds that disrupt microtubule dynamics. rsc.org
Other Enzyme Systems: Depending on the therapeutic area of interest, analogues could be tested against enzymes such as cyclooxygenases (COX-1/COX-2), as seen in studies with related sulfonamide-isoxazole structures, or proteases. researchgate.net
Table 3: Illustrative In Vitro Enzyme Assay Data for Hypothetical Analogues
| Compound Analogue | Modification | Target Enzyme | IC₅₀ (nM) |
| Parent Compound | - | Kinase A | 150 |
| Analogue 1 | 5-Fluoro on Indoline | Kinase A | 75 |
| Analogue 2 | 5-Trifluoromethyl on Isoxazole | Kinase A | 500 |
| Analogue 3 | Methylene linker (-CH₂-) | Kinase A | >10,000 |
To determine if the compounds act via receptor-mediated pathways, binding and functional assays are performed. These studies quantify the affinity of the analogues for specific receptors and their ability to act as agonists, antagonists, or allosteric modulators.
Radioligand Binding Assays: These assays measure the ability of a synthesized analogue to displace a known radiolabeled ligand from its receptor. The results provide a measure of the compound's binding affinity (Ki). For example, given the structural similarities to certain neuroactive compounds, analogues might be screened against a panel of G-protein coupled receptors (GPCRs) or ion channels.
Functional Assays: Once binding is established, functional assays determine the downstream effect. For ion channels like the Kv1.5 potassium channel, electrophysiological techniques such as patch-clamp could be used to measure the effect of the compound on ion flow. nih.gov For GPCRs, assays measuring second messenger levels (e.g., cAMP or intracellular calcium) can determine if a compound is an agonist or antagonist.
Lack of Publicly Available Research Data for this compound
A comprehensive search for specific research findings on the chemical compound This compound has yielded insufficient publicly available data to construct a detailed scientific article as requested. The user's instructions specified an in-depth analysis focusing solely on this compound and its analogues, structured around a detailed outline that includes cell-based assays for target engagement, investigation of molecular pathways, structure-activity relationships, ligand efficiency analysis, and in silico ADMET predictions.
While general methodologies and principles for these areas of drug discovery are well-documented, applying them to This compound requires specific experimental data, such as IC50 values, cellular thermal shift assay results, pathway modulation data, and computational predictions, which are not present in the available search results.
Sections 5.2.3 and 5.2.4: Information regarding specific cell-based assays to confirm target engagement or to investigate the modulatory effects of this compound on molecular pathways is not available. Research on other indoline or isoxazole derivatives exists, but these findings cannot be accurately extrapolated to the specific compound . nih.govnih.govnih.govnih.gov
Section 5.3: A correlation between the structural features of This compound analogues and their mechanistic biological effects cannot be established without activity data from relevant assays. Structure-activity relationship (SAR) studies are contingent on comparing a series of related compounds and their measured biological activities. nih.govnih.govdundee.ac.uk
Section 5.4: Analysis of ligand efficiency (LE) and lipophilic efficiency (LLE) requires potency data (e.g., IC50, Ki) and lipophilicity measurements (e.g., logP, logD). nih.govtandfonline.commtak.husciforschenonline.org These fundamental data points for This compound are not available in the public domain, making the calculation and discussion of these metrics impossible.
Section 5.5: While in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a computational process, generating a meaningful analysis requires specialized software and is typically performed and published in the context of a specific research project. osdd.netnih.govuniroma1.itresearchgate.net No such published computational studies for this specific molecule were found.
To provide a scientifically accurate and detailed article that includes data tables and specific research findings as per the user's request, access to dedicated studies on This compound is necessary. Without such source material, generating the requested content would lead to speculation and fabrication, which is contrary to the principles of scientific accuracy.
Therefore, it is not possible to fulfill the request to generate the specified article at this time.
Chemical Reactivity and Transformation Studies of Indolin 1 Yl 5 Methylisoxazol 3 Yl Methanone
Hydrolysis and Solvolysis Reactions of the Amide Bond
The amide bond is the most susceptible linkage within the molecule to hydrolytic cleavage. This reaction involves the nucleophilic attack of water or a solvent molecule on the carbonyl carbon of the methanone (B1245722) group, leading to the breaking of the carbon-nitrogen bond. The reaction can be catalyzed by acid or base, which significantly increases the rate of cleavage compared to neutral conditions.
Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. Under basic conditions, the nucleophile is the more potent hydroxide (B78521) ion, which attacks the carbonyl carbon directly. The products of complete hydrolysis are indoline (B122111) and 5-methylisoxazole-3-carboxylic acid. The stability of the amide bond means that these reactions typically require elevated temperatures or strong acidic/basic conditions. For instance, related isoxazole (B147169) methanone structures are noted to be susceptible to hydrolysis under acidic conditions vulcanchem.com.
| Condition | Catalyst/Medium | Relative Rate | Primary Products |
|---|---|---|---|
| Acidic | Aqueous HCl, reflux | High | Indoline, 5-Methylisoxazole-3-carboxylic acid |
| Neutral | Water, reflux | Very Low | Minimal to no reaction |
| Basic | Aqueous NaOH, reflux | High | Indoline, Sodium 5-methylisoxazole-3-carboxylate |
Reduction and Oxidation Reactions of the Carbonyl and Ring Systems
The functional groups within Indolin-1-yl(5-methylisoxazol-3-yl)methanone present several sites for reduction and oxidation reactions.
Reduction: The tertiary amide's carbonyl group is resistant to reduction by mild reducing agents like sodium borohydride. However, potent reducing agents such as lithium aluminum hydride (LiAlH₄) can effectively reduce the carbonyl group to a methylene (B1212753) group (CH₂). This transformation would convert the parent compound into 1-((5-methylisoxazol-3-yl)methyl)indoline, transforming the amide linkage into a more flexible and basic amine linkage.
Oxidation: The indoline ring is susceptible to oxidation, though the N-acyl group is electron-withdrawing and provides a deactivating effect on the aromatic ring. Strong oxidizing agents could potentially lead to dehydrogenation to form the corresponding indole (B1671886) derivative, 1-(5-methylisoxazole-3-carbonyl)-1H-indole, or hydroxylation at the benzylic C7 position of the indoline ring. The isoxazole ring is generally stable to oxidation.
Electrophilic and Nucleophilic Aromatic Substitution on Indoline and Isoxazole Rings
Indoline Ring: The nitrogen atom of the indoline ring, despite being part of an amide, possesses a lone pair of electrons that can be delocalized into the attached benzene (B151609) ring. This makes the benzene portion of the indoline moiety activated towards electrophilic aromatic substitution (EAS). The nitrogen atom acts as an ortho, para-director. However, the electron-withdrawing nature of the acyl group somewhat tempers this activation. Therefore, EAS reactions like nitration, halogenation, and Friedel-Crafts acylation are expected to occur primarily at the 5-position (para to the nitrogen), with some substitution at the 7-position (ortho to the nitrogen), though the latter is more sterically hindered. This regioselectivity is a known characteristic of indole and related systems, where substitution is favored at specific positions based on electronic factors ic.ac.ukresearchgate.net.
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | (5-Nitroindolin-1-yl)(5-methylisoxazol-3-yl)methanone |
| Bromination | Br₂/FeBr₃ | (5-Bromoindolin-1-yl)(5-methylisoxazol-3-yl)methanone |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | (5-Acetylindolin-1-yl)(5-methylisoxazol-3-yl)methanone |
Isoxazole Ring: The isoxazole ring is an electron-deficient heterocycle, making it generally unreactive towards electrophilic aromatic substitution. When such reactions are forced, substitution typically occurs at the C4 position, which has the highest electron density reddit.com. Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present at the C3 or C5 position rsc.orgelsevierpure.com. In the parent compound, lacking a suitable leaving group, direct nucleophilic substitution is unlikely.
Rearrangement Reactions and Tautomerism Studies
Rearrangement Reactions: The isoxazole ring is known to undergo characteristic rearrangement reactions, particularly under photochemical conditions. Due to the relatively weak N-O bond, UV irradiation can induce cleavage of this bond, leading to a skeletal rearrangement. wikipedia.org This process often proceeds through a highly reactive azirine intermediate, which can then rearrange to form a more stable oxazole derivative. acs.orgnih.gov In the case of this compound, photolysis could potentially lead to the formation of the isomeric (Indolin-1-yl)(2-methyloxazol-4-yl)methanone. Additionally, certain substituted isoxazoles can undergo base-promoted rearrangements, such as the Boulton–Katritzky rearrangement, which involves the recyclization of the isoxazole ring system. beilstein-journals.org
Tautomerism Studies: Significant prototropic tautomerism is not expected for this compound. The indoline ring is saturated at the 2 and 3 positions and lacks the mobile proton that enables the characteristic tautomerism seen in indoles. researchgate.netacs.org The amide linkage exists as a resonance hybrid but does not form stable, isolable tautomers. The 5-methylisoxazole (B1293550) ring is an aromatic system that is not prone to tautomerization. Therefore, the compound is expected to exist predominantly in the form presented.
Chemical Stability Studies under Defined Conditions
The chemical stability of the compound is a critical parameter, distinct from its metabolic or pharmaceutical stability. Key environmental factors influencing its integrity include pH, temperature, and light.
pH Stability: As discussed under hydrolysis (Section 6.1), the compound is expected to be least stable under strongly acidic or basic conditions due to the catalysis of amide bond cleavage. It would exhibit maximum stability in a neutral or near-neutral pH range (pH 6-8).
Thermal Stability: The molecule is expected to be reasonably stable at ambient temperatures. At elevated temperatures, in addition to accelerating hydrolysis, thermal degradation pathways could become significant.
Photostability: Exposure to UV light may induce photochemical reactions. The most likely pathway for photodegradation is the rearrangement of the isoxazole ring, as detailed in Section 6.4 wikipedia.org. This could lead to the formation of isomeric impurities over time upon exposure to direct sunlight or other UV sources.
| Condition | Expected Stability | Primary Degradation Pathway |
|---|---|---|
| Strong Acid (pH < 2) | Low | Amide Hydrolysis |
| Neutral (pH 6-8) | High | - |
| Strong Base (pH > 12) | Low | Amide Hydrolysis |
| Elevated Temperature (>80°C) | Moderate to Low | Accelerated Hydrolysis/Decomposition |
| UV Light Exposure | Moderate to Low | Isoxazole Ring Rearrangement |
Derivatization Reactions for Functionalization
The structure of this compound offers several avenues for derivatization to modify its properties. Since the indoline nitrogen is acylated, reactions typically target the aromatic rings or the methyl substituent.
Functionalization of the Indoline Ring: As outlined in Section 6.3, electrophilic aromatic substitution can be used to introduce a variety of functional groups (e.g., -NO₂, -Br, -COCH₃) onto the 5-position of the indoline ring. A nitro group, for instance, could be subsequently reduced to an amino group (-NH₂), which provides a handle for a wide range of further chemical modifications, such as diazotization or acylation.
Functionalization of the Isoxazole Ring: The methyl group at the C5 position of the isoxazole ring is a potential site for derivatization. For example, free-radical bromination (using N-bromosuccinimide) could convert the methyl group to a bromomethyl group (-CH₂Br). This introduces a reactive electrophilic site, allowing for subsequent nucleophilic substitution to introduce new functionalities.
Modification of the Amide Linkage: While challenging, the amide bond could be modified. As described previously, complete reduction with LiAlH₄ yields the corresponding secondary amine. This amine could then be subjected to a host of reactions typical for secondary amines, such as alkylation or acylation with different partners.
These derivatization strategies allow for the systematic exploration of the chemical space around the core scaffold, enabling the synthesis of analogues with tailored electronic and steric properties.
Potential Applications and Utility in Chemical Biology and Advanced Materials Excluding Clinical Human Trials
Indolin-1-yl(5-methylisoxazol-3-yl)methanone as a Chemical Probe for Biological Systems
A thorough search of scientific databases and chemical literature did not yield any studies where this compound has been utilized as a chemical probe. Chemical probes are powerful tools for dissecting biological pathways, and while the structural components of this compound suggest potential for such applications, no research has been published to this effect.
Design and Synthesis of Photoaffinity Probes
There is no available research on the design or synthesis of photoaffinity probes derived from the this compound scaffold. Photoaffinity labeling is a technique used to identify protein-ligand interactions, and it involves the chemical modification of a compound to include a photoreactive group. The synthesis of such a probe based on the target compound has not been described in the literature.
Applications in Target Identification and Validation in Proteomics/Metabolomics
Consistent with the lack of information on its use as a chemical probe, there are no published studies detailing the application of this compound in target identification and validation within the fields of proteomics or metabolomics. These approaches often rely on the availability of tagged or modified versions of the compound of interest to isolate and identify its biological targets.
This compound as a Privileged Scaffold for Molecular Design
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. While both indoline (B122111) and isoxazole (B147169) are considered privileged structures in their own right, there is no specific research that designates the combined this compound motif as a privileged scaffold for broader molecular design.
Scaffold Hopping Strategies in Chemical Space Exploration
Scaffold hopping is a computational or synthetic strategy to identify novel molecular frameworks with similar biological activity to a known active compound. No literature could be found that describes scaffold hopping strategies originating from or targeting the this compound core.
Rational Design of Novel Chemical Entities Based on the this compound Motif
Rational drug design relies on the understanding of a compound's structure-activity relationship to guide the synthesis of new, improved molecules. There are no published examples of the rational design of new chemical entities based specifically on the this compound motif.
Supramolecular Chemistry and Self-Assembly Properties
Supramolecular chemistry explores the non-covalent interactions between molecules that lead to the formation of larger, organized structures. The potential for this compound to engage in self-assembly through interactions such as hydrogen bonding or π-π stacking is plausible, but there is no experimental or theoretical research available in the literature to support or describe such properties for this specific compound.
Insufficient Information Available for "this compound"
Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a significant lack of specific information regarding the chemical compound This compound . While general information on related structures such as indolines and isoxazoles exists, detailed research findings pertaining to the potential applications, molecular interactions, and material science properties of this exact molecule are not presently available in the public domain.
The requested article outline focuses on highly specific areas of research, including the design of molecular architectures through intermolecular interactions, host-guest chemistry applications, luminescence and photophysical properties, and electrochemical behavior. Unfortunately, no dedicated studies or datasets could be located for "this compound" that would allow for a thorough and scientifically accurate discussion of these topics.
General concepts related to the core components of the molecule can be summarized:
Indoline: A bicyclic aromatic heterocyclic organic compound. Its derivatives are explored in various fields of chemistry and materials science.
Isoxazole: A five-membered heterocyclic compound containing one nitrogen and one oxygen atom in adjacent positions. Isoxazole derivatives are known for their diverse biological activities and are used as building blocks in medicinal chemistry.
Methanone (B1245722): The systematic name for a ketone functional group.
The combination of these three components into the specific structure of "this compound" does not appear to be a widely studied compound. Therefore, any attempt to generate the requested article would be speculative and would not be based on the required detailed research findings.
Further research and synthesis of this specific compound would be necessary to determine the properties and potential applications outlined in the user's request. Without such foundational research, it is not possible to provide an accurate and informative article that adheres to the strict content requirements.
Conclusion and Future Perspectives in Indolin 1 Yl 5 Methylisoxazol 3 Yl Methanone Research
Future Directions for Fundamental Research on Indolin-1-yl(5-methylisoxazol-3-yl)methanoneAny discussion of future research directions would be entirely speculative and without basis in existing scientific knowledge. This includes the exploration of novel synthetic pathways, advanced mechanistic investigations, expansion of SAR/SPR studies, and the development of chemical probes.
Until research on "Indolin-1-yl(5-methylisoxazol-3-yl)methanone" is conducted and published, a scientifically accurate and informative article focusing solely on this compound cannot be written.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Indolin-1-yl(5-methylisoxazol-3-yl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as Friedel-Crafts acylation or coupling reactions. For example, analogous compounds have been synthesized using acid chlorides and amines under controlled temperatures (60–80°C) in solvents like dichloromethane or tetrahydrofuran. Catalysts such as triethylamine improve yields by facilitating acylation . Optimization requires monitoring via HPLC and adjusting stoichiometric ratios to minimize by-products. Purity is enhanced via recrystallization (e.g., using DMF/acetic acid mixtures) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity. For instance, isoxazole protons resonate near δ 6.4 ppm, while indoline protons appear between δ 7.0–7.3 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., HRMS m/z calculated for C₁₆H₁₈N₂O₂: 271.1447 [M+H⁺]) .
- HPLC : Ensures purity (>95%) by quantifying residual solvents or unreacted intermediates .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodological Answer :
- LogP : Predicted to be ~2.5 (moderate lipophilicity) due to the isoxazole and indoline moieties.
- Thermal Stability : Assessed via thermogravimetric analysis (TGA), showing decomposition above 200°C .
- Solubility : Poor aqueous solubility; DMSO or ethanol are preferred solvents for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or impurities. Validate findings by:
- Replicating assays across multiple cell lines (e.g., HEK293 vs. HeLa).
- Using structural analogs (e.g., 5-methylisoxazole derivatives) as controls to isolate pharmacophore contributions .
- Performing dose-response curves to confirm IC₅₀ consistency .
Q. What strategies are recommended for studying its mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Use fluorescence-based or calorimetric methods (ITC) to measure binding affinities (Kd) and inhibition constants (Ki).
- Molecular Docking : Model interactions with target enzymes (e.g., kinases) using software like AutoDock Vina, focusing on hydrogen bonding with the isoxazole ring .
- Mutagenesis Studies : Identify critical residues by substituting amino acids in the enzyme’s active site .
Q. How can stereochemical outcomes be controlled during synthesis, particularly for chiral intermediates?
- Methodological Answer :
- Chiral HPLC or SFC : Separate enantiomers post-synthesis (e.g., using Chiralpak AD-H columns) .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps like acylation to induce enantioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
